REACTION_CXSMILES
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[F-:1].[K+].[F-].[Cs+].Cl[C:6]1[C:11]([F:12])=[CH:10][C:9]([Cl:13])=[CH:8][N:7]=1>S1(CCCC1)(=O)=O>[Cl:13][C:9]1[CH:10]=[C:11]([F:12])[C:6]([F:1])=[N:7][CH:8]=1 |f:0.1,2.3|
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Name
|
|
Quantity
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64.6 g
|
Type
|
reactant
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Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
11.25 g
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
|
Quantity
|
61.4 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C=C1F)Cl
|
Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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S1(=O)(=O)CCCC1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
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Control Type
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UNSPECIFIED
|
Setpoint
|
140 °C
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Type
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CUSTOM
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Details
|
The reaction-mixture is then stirred for 35 hours at a temperature of 140°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
|
Details
|
are distilled off
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Type
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TEMPERATURE
|
Details
|
cooled
|
Type
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EXTRACTION
|
Details
|
The organic material is extracted with ether
|
Type
|
WASH
|
Details
|
The ethereal layer is washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
35 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=NC1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |